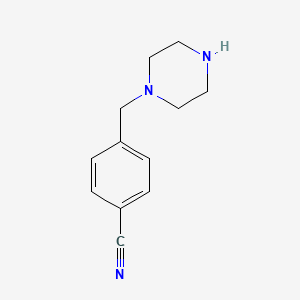

1-(4-Cyanobenzyl)piperazine

描述

Significance of Piperazine (B1678402) Scaffold in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, holds a privileged position in medicinal chemistry. thieme-connect.comtandfonline.com Its versatile structure serves as a valuable scaffold for designing novel bioactive molecules. nih.gov The nitrogen atoms provide polarity and opportunities for hydrogen bonding, which can enhance water solubility, oral bioavailability, and improve how the drug is absorbed, distributed, metabolized, and excreted (ADME characteristics). nih.govscilit.com This structural flexibility allows for easy modification, enabling chemists to fine-tune the pharmacological activity of the resulting derivatives to interact with a wide variety of biological targets with improved affinity and specificity. nih.govnih.gov

Historical Context of Piperazine in Pharmaceutical Development

The journey of piperazine in medicine began with its use as a solvent for uric acid. drugbank.comnih.gov Its therapeutic potential was more clearly recognized in 1953 when it was introduced as an anthelmintic agent to treat parasitic worm infections, particularly roundworm and pinworm. drugbank.comwisdomlib.orgbritannica.com Administered as piperazine citrate (B86180) or hydrate, its mechanism involves paralyzing the parasites, allowing the host to expel them. britannica.comwikipedia.org Following this initial success, researchers began to explore modifications of the piperazine core, discovering that its derivatives possessed a wide spectrum of pharmacological activities. researchgate.net This led to its incorporation into drugs for a multitude of conditions, moving far beyond its original use and cementing its role as a critical pharmacophore in drug development. unodc.org Some early derivatives were investigated as potential antidepressants, though some, like 1-benzylpiperazine (B3395278) (BZP), were later identified as substances of abuse due to stimulant properties. unodc.org

Therapeutic Breadth of Piperazine Derivatives

The simple piperazine ring is a component of a remarkable number of drugs with diverse therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents. tandfonline.comunodc.org

Piperazine derivatives are a significant class of anticancer agents, with the piperazine moiety being a key structural component in numerous approved drugs and investigational compounds. nih.gov The flexible nature of the piperazine ring allows it to interact with various biological targets implicated in cancer, such as inhibiting the cell cycle, triggering apoptosis (programmed cell death), and blocking angiogenesis (the formation of new blood vessels that feed tumors). nih.govnih.gov

Research has demonstrated the efficacy of piperazine derivatives against a wide range of cancer cell lines.

Vindoline-Piperazine Conjugates: A series of novel conjugates linking N-substituted piperazines to the Vinca alkaloid vindoline (B23647) were synthesized and tested. Derivatives containing a [4-(trifluoromethyl)benzyl]piperazine group or a 1-bis(4-fluorophenyl)methyl piperazine group were found to be highly potent against colon, CNS, melanoma, renal, and breast cancer cells. mdpi.com

Arylpiperazines: These derivatives have shown strong cytotoxic activity against various tumor cell lines. nih.gov For example, certain thiazolinylphenyl-piperazine compounds demonstrated a 50% reduction in breast cancer cell viability at concentrations of 25 μM or less. nih.govmdpi.com Another study highlighted a lead compound with a phenyl ring at the 4-position of piperazine that showed potent cytotoxic activity against prostate cancer cells (LNCaP) with an IC50 value of 3.67 µM. nih.gov

Bergenin (B1666849) Hybrids: Bergenin derivatives linked to piperazine have shown cell-specific cytotoxic activity. Certain compounds were particularly effective against tongue cancer cell lines, with IC50 values significantly better than the parent compound, bergenin. nih.gov

Table 1: Anticancer Activity of Selected Piperazine Derivatives

| Derivative Type | Target Cancer Cell Line | Activity/Potency | Reference |

|---|---|---|---|

| Vindoline-Piperazine Conjugate (Compound 23) | Breast Cancer (MDA-MB-468) | GI50 = 1.00 μM | mdpi.com |

| Vindoline-Piperazine Conjugate (Compound 25) | Non-Small Cell Lung Cancer (HOP-92) | GI50 = 1.35 μM | mdpi.com |

| Vindoline-Piperazine Conjugate (Compound 17) | Colon Cancer (KM12) | -84.40% Growth Rate | mdpi.com |

| Arylpiperazine Derivative | Prostate Cancer (LNCaP) | IC50 = 3.67 µM | nih.gov |

| Bergenin-Piperazine Hybrid (Compound 20) | HeLa and MKN45 | IC50 = 2.6 µM and 2.1 µM | nih.gov |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine | Breast Cancer (MCF7, BT20, etc.) | IC50 range = 0.31–120.52 µM | unimi.it |

The rise of microbial resistance to existing drugs has spurred the search for new antimicrobial agents, and piperazine derivatives have emerged as a promising class of compounds. derpharmachemica.com They have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some fungi. nih.govmdpi.com The well-known fluoroquinolone antibiotic, ciprofloxacin, features a piperazine ring, highlighting the scaffold's importance in this therapeutic area. nih.gov

Studies have shown significant antimicrobial potential:

Newly synthesized Mannich bases with a piperazine moiety were most active against Gram-positive bacteria like M. luteus, B. subtilis, and B. cereus, with Minimum Inhibitory Concentration (MIC) values ranging from 125 to 500 µg/mL for the most active compounds. nih.gov

Chalcone derivatives containing a piperazine moiety were found to be active against Staphylococcus aureus and Escherichia coli, with one compound showing a potent MIC of 2.22 µg/mL against the fungus Candida albicans. derpharmachemica.com

One study screened twenty-two new piperazine derivatives and found that compounds RL-308, RL-327, and RL-328 showed potent bactericidal activity, with MIC values as low as 2 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA). ijcmas.com

Table 2: Antimicrobial Activity of Selected Piperazine Derivatives

| Derivative Type | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Chalcone-piperazine derivative | Candida albicans | 2.22 µg/mL | derpharmachemica.com |

| Mannich base with piperazine | M. luteus, B. subtilis, B. cereus | 125 - 500 µg/mL | nih.gov |

| Compound RL-308 | MRSA | 2 µg/mL | ijcmas.com |

| Compound RL-328 | S. aureus | 2 µg/mL | ijcmas.com |

| N,N′-disubstituted piperazine (Compound 4) | S. aureus | 38 mm inhibition zone | mdpi.com |

Piperazine derivatives are crucial in the development of antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). arabjchem.org Their mechanism of action often involves inhibiting key processes of the viral lifecycle, such as entry into the host cell. Many derivatives function as CCR5 antagonists; the CCR5 co-receptor is essential for the entry of the most common strains of HIV-1 into host cells. plos.orgnih.govnih.gov

Notable research findings include:

A series of novel piperazine derivatives were designed as CCR5 antagonists. One compound, 23h , was identified as a potent anti-HIV-1 inhibitor with an IC50 value of 0.44 µM and a CCR5 antagonist activity with an IC50 of 6.29 µM. plos.orgnih.govsemanticscholar.org

Another study developed N-(4-Fluoro-benzyl)piperazine analogs that showed potent anti-HIV-1 activity, with one compound (B07 hydrochloride ) demonstrating efficacy similar to the reference drug TAK-220 but with superior water solubility and oral bioavailability. nih.gov

Research into piperazine derivatives from marine sources has also shown promise. A fraction (PF3) from the red seaweed Haloplegma duperreyi, identified as containing piperazine derivatives, exhibited high anti-HIV-1 activity with 90.67% inhibition and an IC50 value of 5.557 μg/mL. researchgate.net

A derivative containing a 4-cyanobenzyl group attached to the piperazine ring showed promising antiviral activity with an IC50 value of 0.0472 µM. arabjchem.org

Table 3: Anti-HIV-1 Activity of Selected Piperazine Derivatives

| Derivative | Target/Mechanism | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 23h | CCR5 Antagonist / Anti-HIV-1 | 0.44 µM (Anti-HIV-1) | plos.orgnih.govsemanticscholar.org |

| Compound 9e | CCR5 Fusion Inhibitor | 0.64 µM | plos.org |

| B07 hydrochloride | CCR5 Antagonist | Nanomolar range | nih.gov |

| PF3 Fraction (from seaweed) | Anti-HIV-1 | 5.557 μg/mL | researchgate.net |

| Derivative with 4-cyanobenzyl group | Anti-HIV-1 | 0.0472 µM | arabjchem.org |

Piperazine-based molecules are attractive candidates for the development of new drugs to manage pain (antinociceptive) and inflammation. thieme-connect.com Many currently available anti-inflammatory drugs have side effects that limit their long-term use, creating a need for new therapeutic options. thieme-connect.com Piperazine derivatives have shown the ability to reduce inflammation and pain in various experimental models, often by modulating pro-inflammatory cytokines or inhibiting enzymes like cyclooxygenase (COX). wisdomlib.orgnih.gov

Key research includes:

The compound LQFM182 , (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, reduced the number of abdominal writhings in mice in a dose-dependent manner and reduced edema formation in a carrageenan-induced paw edema test. nih.gov It also reduced levels of pro-inflammatory cytokines IL-1β and TNF-α. nih.gov

Benzo[d]oxazole derivatives containing a piperazine moiety showed remarkable anti-inflammatory action compared to standard drugs like diclofenac (B195802) and ibuprofen (B1674241) in a carrageenan-induced paw edema model. thieme-connect.com

A study of piperazine derivatives with a 1,4-benzodioxan moiety found that most of the synthesized compounds showed significant in vivo anti-inflammatory activity, with one compound (6a ) being 1.3 times more active than diclofenac in a mouse ear-swelling model. semanticscholar.org

N-Phenyl piperazine derivatives were evaluated for their anti-inflammatory potential, with results showing that at a concentration of 500 µg/mL, all tested compounds displayed 85-90% anti-inflammatory effects. biomedpharmajournal.org

Table 4: Anti-inflammatory Activity of Selected Piperazine Derivatives

| Derivative Type/Compound | Model/Assay | Result | Reference |

|---|---|---|---|

| LQFM182 (100 mg/kg) | Carrageenan-induced pleurisy | Reduced IL-1β and TNF-α levels | nih.gov |

| Benzo[d]oxazole-piperazine derivative | Carrageenan-induced paw edema | Remarkable activity vs. diclofenac | thieme-connect.com |

| Compound 6a (with 1,4-benzodioxan) | Xylene-induced ear edema | 1.3 times more active than diclofenac | semanticscholar.org |

| N-Phenyl piperazine derivatives | In vitro assay (500 µg/mL) | 85-90% anti-inflammatory effect | biomedpharmajournal.org |

Cognition Enhancement

The pursuit of compounds that can ameliorate cognitive deficits, particularly in neurodegenerative disorders like Alzheimer's disease, has identified piperazine derivatives as promising candidates. Research has shown that certain piperazine-based molecules can act as potent cognition enhancers. nih.gov One key mechanism is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, which is crucial for memory and learning. nih.gov

For instance, a series of novel piperazine hybrids were designed and found to exhibit excellent AChE inhibition. nih.gov Specific compounds within these series not only showed low IC50 values but also demonstrated the ability to reverse scopolamine-induced memory deficits in animal models. Kinetic and molecular docking studies have further revealed that these derivatives can interact with both the catalytic and peripheral anionic sites of the AChE enzyme, conferring a dual-binding advantage. nih.gov Another piperazine derivative, PMS1339, was reported to possess multifunctional properties, including AChE inhibition and cognitive improvement in mice. nih.gov The 3-aminopiperidine moiety, a related structure, has also been identified as a promising scaffold for developing new cognition-enhancing drugs. chemicalbook.com

Antidepressant and Antianxiety Activities

Piperazine derivatives are well-represented among antidepressant and anxiolytic medications. tandfonline.comcymitquimica.comkoreascience.kr Many of these compounds exert their effects by modulating monoamine neurotransmitter systems, such as serotonin (B10506) and dopamine (B1211576) pathways. cymitquimica.comkoreascience.kr They can act as receptor antagonists or agonists, or as reuptake inhibitors. ontosight.aitandfonline.comchemicalbook.com

Several clinically used antidepressants, including Trazodone, Amoxapine, and Vortioxetine, feature a piperazine ring in their structure. tandfonline.comkoreascience.kr Research continues to yield new piperazine derivatives with potent antidepressant-like activity. For example, studies on novel arylpiperazine derivatives have identified compounds with high affinity for both 5-HT1A and sigma-1 receptors, which are key targets in depression therapy. mdpi.comacs.org Preclinical studies using models like the forced swim test have demonstrated that new piperazine compounds can produce significant antidepressant-like effects, often mediated through the serotonergic system. tandfonline.comrsc.org

Anticonvulsant Activities

The search for more effective antiepileptic drugs has also led researchers to explore piperazine derivatives. bldpharm.com A number of these compounds have been shown to possess significant anticonvulsant properties in various preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. ontosight.ai

Structure-activity relationship studies have indicated that the nature of the substituent on the piperazine ring is crucial for anticonvulsant activity, with aromatic groups often conferring potent effects. ontosight.ai For example, a series of N-[4-(4-(alkyl/aryl/heteroaryl) -piperazin-1-yl) -phenyl] -carbamic acid ethyl ester derivatives were synthesized, and several compounds exhibited protection in both MES and sc-PTZ seizure models without inducing neurotoxicity. ontosight.ai Another study highlighted a benzhydryl piperazine compound with notable anticonvulsant properties.

Antidiabetic and Antimalarial Activities

The therapeutic reach of piperazine derivatives extends to metabolic and infectious diseases. In the context of diabetes, piperazine-containing compounds have been investigated as potential antidiabetic agents. Some derivatives have shown inhibitory activity against enzymes like dipeptidyl peptidase-4 (DPP-4), a key target in diabetes treatment. The conjugation of piperazine moieties with other molecules has been explored to enhance antidiabetic potential.

Furthermore, piperazine derivatives have historically played a role in combating parasitic diseases, and research into their antimalarial activity continues. The piperazine scaffold is a component of drugs designed to fight various parasitic infections.

Antioxidant Activity

Oxidative stress is implicated in a wide range of diseases, prompting the investigation of compounds with antioxidant properties. Piperazine derivatives have emerged as a class of molecules with significant antioxidant potential. The piperazine ring can be coupled with various heterocyclic systems or natural compounds known for their antioxidant effects to create new, more potent molecules.

Studies have demonstrated that certain piperazine derivatives can effectively scavenge free radicals, such as the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical, and inhibit lipid peroxidation. For example, novel piperazine derivatives incorporating azole moieties showed antioxidant activity comparable to the standard gallic acid. Another study on piperazine derivatives of xanthine (B1682287) showed that the chemical structure directly influences the ability to quench various free radicals.

Neuropharmacological Applications, including CNS disorders

The broad neuropharmacological potential of piperazine derivatives is one of the most extensively researched areas. koreascience.kr Their ability to interact with a wide range of central nervous system (CNS) targets, particularly neurotransmitter receptors, makes them valuable for treating various neurological and psychiatric disorders. ontosight.aicymitquimica.com Many piperazine analogues exert their effects by activating monoamine pathways. cymitquimica.comkoreascience.kr

This has led to their use as antipsychotics (e.g., Clozapine), anxiolytics (e.g., Buspirone), and antidepressants. koreascience.kr Research into multi-target drugs for complex CNS disorders has also focused on piperazine derivatives. For instance, compounds have been designed to act as antagonists for both histamine (B1213489) H3 and sigma-1 receptors, showing promise for treating neuropathic pain. The inherent properties of the piperazine ring make it a crucial building block in the design of molecules targeting the CNS. ontosight.ai

Rationale for Investigating 1-(4-Cyanobenzyl)piperazine in Academic Research

The specific compound This compound , also known as 4-(piperazin-1-ylmethyl)benzonitrile, serves as a prime example of a strategic building block in medicinal chemistry. The rationale for its investigation in academic and industrial research is multifaceted, stemming from its identity as both a versatile synthetic intermediate and a key structural motif in biologically active molecules. nih.govnih.govtandfonline.com

The core of its importance lies in the combination of two pharmacologically significant moieties: the piperazine ring and the cyanobenzyl group.

The Piperazine Core : As established, the piperazine ring is a "privileged scaffold" that often imparts favorable pharmacokinetic properties and provides a versatile anchor for attaching various functional groups to modulate biological activity. nih.govscbt.com

Academic research leverages this compound as a starting material for creating novel derivatives with therapeutic potential. For example, a review of natural product modifications highlighted an artemisinin (B1665778) derivative where the substituent was a 4-cyanobenzyl group; this compound exhibited potent antitumor activity against a liver cancer cell line, superior to the positive control drug vincristine (B1662923). nih.govontosight.ai In other studies, derivatives of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile were developed as highly effective and orally available inhibitors of the Hepatitis C virus (HCV). cymitquimica.combldpharm.com Similarly, thiazolylhydrazine-piperazine derivatives, some incorporating a 4-cyanophenyl group, have been synthesized and evaluated as selective monoamine oxidase (MAO) inhibitors, which have applications in treating depression and neurodegenerative diseases. rsc.org

The compound and its protected forms, like tert-butyl 4-(4-cyanobenzyl)piperazine-1-carboxylate, are commercially available, which facilitates their use in the synthesis of compound libraries for high-throughput screening. tandfonline.com This accessibility allows researchers to systematically explore structure-activity relationships by modifying the piperazine or cyanobenzyl portions of the molecule, leading to the discovery of new lead compounds for a variety of diseases, including cancer, viral infections, and neurological disorders. nih.govnih.govcymitquimica.com

Data Tables

Table 1: Examples of Piperazine Derivatives and Their Investigated Activities

| Compound Class/Derivative | Investigated Activity | Key Findings | Reference(s) |

|---|---|---|---|

| Novel Piperazine Hybrids | Cognition Enhancement | Potent dual-binding site inhibitors of AChE; reversed scopolamine-induced memory deficits. | nih.gov |

| Aryl Piperazine Derivatives | Antidepressant | High affinity for both 5-HT1A and sigma-1 receptors. | mdpi.comacs.org |

| N-substituted Piperazine Derivatives | Anticonvulsant | Showed protection in MES and sc-PTZ seizure models. | ontosight.ai |

| Azole Piperazine Congeners | Antioxidant / Antimicrobial | Exhibited antioxidant activity comparable to gallic acid and showed antimicrobial effects. | |

| Artemisinin-piperazine Derivative | Antitumor | Derivative with a 4-cyanobenzyl group showed potent inhibitory activity against a liver cancer cell line. | nih.govontosight.ai |

Table 2: List of Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| 3-aminopiperidine | |

| Amoxapine | |

| Artemisinin | |

| Buspirone | |

| Clozapine | |

| Gallic acid | |

| PMS1339 | |

| Scopolamine | |

| tert-butyl 4-(4-cyanobenzyl)piperazine-1-carboxylate | |

| Trazodone | |

| Vincristine |

Structure

3D Structure

属性

IUPAC Name |

4-(piperazin-1-ylmethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c13-9-11-1-3-12(4-2-11)10-15-7-5-14-6-8-15/h1-4,14H,5-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPOOHOJBILYQET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366197 | |

| Record name | 1-(4-Cyanobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89292-70-6 | |

| Record name | 1-(4-Cyanobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(piperazin-1-yl)methyl]benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 1-(4-Cyanobenzyl)piperazine

The preparation of monosubstituted piperazines like this compound can be approached through several synthetic routes. A common challenge is avoiding the formation of disubstituted byproducts. orgsyn.org Traditional methods often involve multi-step procedures with protecting groups to ensure mono-substitution. mdpi.comnih.gov However, more direct, one-pot procedures have also been developed to improve efficiency and adhere to green chemistry principles. mdpi.comnih.gov

Two primary strategies for synthesizing this compound involve direct N-alkylation and reductive amination.

Direct N-Alkylation: This is a straightforward approach where piperazine (B1678402) is reacted directly with a benzylating agent. A key method involves the reaction of piperazine with 4-(chloromethyl)benzonitrile. plos.orgresearchgate.net The reaction is typically performed in a suitable solvent such as tetrahydrofuran (B95107) (THF) and may be heated to reflux to ensure completion. plos.orgresearchgate.netresearchgate.net To control selectivity and favor the monosubstituted product, the stoichiometry of the reactants is carefully managed. One simplified procedure for monosubstituted piperazines involves the reaction of an in-situ formed piperazine-1-ium cation with the appropriate reagent, which can be performed in common solvents like methanol (B129727) or acetic acid. mdpi.comnih.gov

Reductive Amination: This two-step, one-pot process involves the reaction of piperazine with 4-cyanobenzaldehyde. An imine intermediate is formed, which is then reduced in situ to the desired amine. A common reducing agent for this transformation is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), with the reaction typically carried out in a solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature. plos.orgresearchgate.net

Acylation followed by Reduction: An alternative route involves the acylation of piperazine with 4-cyanobenzoyl chloride, followed by the reduction of the resulting amide. The acylation step is often performed in the presence of a base like triethylamine (B128534) (Et₃N) in a solvent such as CH₂Cl₂. plos.orgresearchgate.net The subsequent reduction of the amide carbonyl group would yield the target compound.

The synthesis of this compound relies on commercially available starting materials and reagents. The choice of precursors directly corresponds to the synthetic strategy employed.

Key Precursors:

Piperazine: The core heterocyclic structure. It can be used as the free base, or in a protonated form like piperazine monohydrochloride to control its reactivity. mdpi.comnih.gov

4-(Chloromethyl)benzonitrile: A common alkylating agent used for direct N-alkylation. plos.orgresearchgate.net

4-Cyanobenzaldehyde: The aldehyde precursor used in reductive amination.

4-Cyanobenzoyl chloride: An acylating agent used in the acylation-reduction pathway. plos.orgresearchgate.net

Common Reagents and Solvents:

Bases: Potassium carbonate (K₂CO₃), triethylamine (Et₃N), and pyridine (B92270) are frequently used to neutralize acids formed during the reaction and to facilitate nucleophilic attack. plos.orgresearchgate.netnih.gov

Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent favored for reductive amination. plos.orgresearchgate.net Other reducing agents like lithium aluminum hydride (LiAlH₄) could be used for amide reduction.

Solvents: The choice of solvent depends on the reaction type and includes tetrahydrofuran (THF), dichloromethane (CH₂Cl₂), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (ACN). plos.orgresearchgate.netresearchgate.netnih.gov

The following table summarizes the precursors and conditions for different synthetic routes.

| Synthetic Strategy | Piperazine Source | Cyanobenzyl Source | Key Reagents | Solvent |

| Direct N-Alkylation | Piperazine | 4-(Chloromethyl)benzonitrile | Base (e.g., K₂CO₃) | THF, DMSO |

| Reductive Amination | Piperazine | 4-Cyanobenzaldehyde | NaBH(OAc)₃ | CH₂Cl₂ |

| Acylation-Reduction | Piperazine | 4-Cyanobenzoyl chloride | Et₃N (for acylation) | CH₂Cl₂ |

Optimizing reaction conditions is critical for maximizing the yield of the desired monosubstituted product and minimizing side reactions. Key parameters that are often adjusted include temperature, reaction time, and the choice of solvent and base. nih.gov

For instance, in related piperazine syntheses, it has been observed that changing the solvent from acetonitrile to tetrahydrofuran can improve yield. nih.gov Similarly, the choice of base is important; strong but non-nucleophilic bases are often preferred. The reaction temperature can also be a critical factor; while some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate. plos.orgnih.gov However, excessively high temperatures or prolonged reaction times can sometimes lead to lower yields due to the formation of degradation products or disubstituted piperazine. nih.gov The use of heterogeneous catalysts, such as metal ions supported on a polymer resin, has been explored to shorten reaction times and simplify product purification, as the catalyst can be easily filtered off. mdpi.comnih.gov

Derivatization and Analog Synthesis of this compound

This compound serves as a versatile building block for the synthesis of more complex molecules. plos.orgsigmaaldrich.com Modifications can be made at the second nitrogen of the piperazine ring or on the cyanobenzyl moiety itself.

The secondary amine of the this compound core is a nucleophilic site that can readily undergo further reactions, allowing for the introduction of a wide variety of substituents. This is a common strategy in drug discovery to explore structure-activity relationships. nih.gov

Common derivatization reactions include:

Alkylation and Arylation: Introducing new alkyl or aryl groups.

Acylation: Forming amides by reacting with acyl chlorides or carboxylic acids.

Reductive Amination: Reacting with other aldehydes or ketones to introduce substituted alkyl groups. plos.org

For example, the free nitrogen can be reacted with various electrophiles to produce a library of diverse compounds. A general method for analyzing piperazine involves its reaction with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a stable, UV-active derivative, demonstrating the reactivity of the piperazine nitrogen. jocpr.comjocpr.com In the context of analog synthesis, this nitrogen can be functionalized with different aromatic or heterocyclic systems to modulate the pharmacological properties of the final compound. plos.org

The following table provides examples of such modifications.

| Reaction Type | Reagent Example | Resulting Functional Group |

| Acylation | Benzoyl Chloride | N-Benzoyl amide |

| Reductive Amination | Cyclohexanone | N-Cyclohexyl |

| Arylation | 2-Chloropyridine | N-(2-Pyridyl) |

The cyanobenzyl portion of the molecule also offers opportunities for structural modification. plos.orgsigmaaldrich.com The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing new functional handles for further derivatization. Additionally, the aromatic ring can be substituted with other functional groups to alter the electronic and steric properties of the molecule.

For instance, in the development of novel compounds, the 4-cyanobenzyl group might be replaced entirely with other substituted benzyl (B1604629) or benzoyl groups (e.g., 4-fluorobenzoyl) to probe interactions with biological targets. plos.org This bioisosteric replacement of the cyano group or modification of the phenyl ring is a key strategy for optimizing the affinity and selectivity of lead compounds. plos.orgebi.ac.uk

Synthesis of Related Cyano-substituted Benzylpiperazine Isomers and Analogs

The synthesis of isomers and analogs of this compound involves strategic modifications of the aromatic ring or the piperazine core to explore the chemical space and structure-activity relationships. The synthesis of positional isomers, such as 1-(2-cyanobenzyl)piperazine (B60602) and 1-(3-cyanobenzyl)piperazine, is typically achieved through standard nucleophilic substitution reactions. This involves reacting piperazine with the corresponding cyanobenzyl halide (e.g., 2-cyanobenzyl bromide or 3-cyanobenzyl chloride) in the presence of a base to neutralize the hydrogen halide formed during the reaction.

The synthesis of more complex analogs often involves multi-step sequences. For instance, creating analogs with substitutions on the piperazine ring itself requires pre-functionalized piperazine synthons or subsequent functionalization after the benzyl group is attached. Methodologies for creating spirocyclic piperidine (B6355638) analogs, for example, have been developed by constructing a cyclopropyl (B3062369) ring prior to the assembly of the piperidine ring, a strategy that could be adapted for piperazine analogs. beilstein-journals.org

Furthermore, the synthesis of cyano-substituted analogs extends to more complex fused heterocyclic systems. For example, novel pyrrolo[1,2-a]quinoline (B3350903) and pyrrolo[2,1-a]isoquinoline (B1256269) derivatives bearing cyano groups have been synthesized via [3 + 2] cycloaddition reactions. nih.gov In these reactions, cycloimmonium ylides act as 1,3-dipoles that react with fumaronitrile (B1194792) to create complex, polycyclic structures containing a cyano-substituted pyrrole (B145914) ring. nih.gov Such strategies highlight the diverse synthetic routes available for generating analogs where the core heterocyclic structure is significantly altered.

Differentiation between isomers, such as regioisomers of substituted benzylpiperazines, is often accomplished using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS). The elution order and mass spectral fragmentation patterns can provide definitive structural identification. For example, in a study of methoxybenzylpiperazine isomers, the elution order on a specific GC column correlated with the position of the aromatic ring substitution. researchgate.net

Table 1: Synthetic Strategies for Isomers and Analogs

| Compound Type | General Synthetic Strategy | Key Reactants | Notes |

| Positional Isomers | Nucleophilic Substitution | Piperazine, Isomeric Cyanobenzyl Halide | Straightforward synthesis applicable to 2-cyano and 3-cyano isomers. |

| Piperazine-Modified Analogs | Multi-step synthesis using functionalized piperazines | Pre-functionalized piperazine, 4-Cyanobenzyl Halide | Allows for the introduction of substituents on the carbon atoms of the piperazine ring. rsc.org |

| Fused-Ring Analogs | Cycloaddition Reactions | (Iso)quinolinium ylides, Fumaronitrile | Generates complex, polycyclic structures with cyano-substitution. nih.gov |

Novel Synthetic Approaches Employing this compound as a Building Block

This compound is a valuable synthetic intermediate, or building block, for the construction of more complex molecules. portico.org Its structure contains a secondary amine within the piperazine ring, which serves as a reactive handle for further functionalization, and a cyano-substituted benzyl group that can influence the pharmacological properties of the final compound. researchgate.nettandfonline.com

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, offer an efficient route to molecular complexity. nih.govbeilstein-journals.org The secondary amine of this compound makes it an ideal candidate for participation in several types of MCRs.

For instance, in a Mannich reaction, an amine, a non-enolizable aldehyde, and a carbon acid (like a ketone) react to form a β-amino carbonyl compound. This compound can serve as the amine component in this reaction. Similarly, in the Ugi four-component reaction (U-4CR), an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide combine to form a dipeptide-like scaffold. nih.gov The incorporation of this compound into such reactions allows for the rapid generation of diverse chemical libraries with potential applications in drug discovery. researchgate.net

Table 2: Potential Multi-component Reactions with this compound

| Reaction Name | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Resulting Scaffold |

| Mannich Reaction | This compound | Aldehyde (e.g., Formaldehyde) | Carbonyl Compound (e.g., Acetone) | N/A | β-Amino-ketone |

| Ugi Reaction | This compound | Carboxylic Acid | Aldehyde/Ketone | Isocyanide | α-Acylamino carboxamide |

While the nitrogen atoms of piperazine are the most common sites for substitution, recent advances in catalytic chemistry have enabled the direct functionalization of the C–H bonds of the piperazine ring. researchgate.netbeilstein-journals.org These methods provide a powerful tool for adding structural diversity to the this compound scaffold.

Visible-light photoredox catalysis has emerged as a particularly effective strategy. beilstein-journals.orgmdpi.com Using catalysts such as iridium complexes (e.g., Ir(ppy)₃), it is possible to selectively activate the C–H bonds at the α-position to the nitrogen atoms. mdpi.comencyclopedia.pub This generates an α-amino radical that can then couple with various partners. For example, photoredox-catalyzed C–H arylation with 1,4-dicyanobenzene allows for the introduction of an aryl group onto the piperazine ring. beilstein-journals.orgmdpi.com This method proceeds via a single-electron transfer mechanism and has been shown to be effective for N-substituted piperazines. encyclopedia.pub Similarly, C–H vinylation can be achieved using vinyl sulfones as coupling partners. mdpi.com These catalytic approaches avoid the need for pre-functionalized starting materials and offer a direct route to previously inaccessible analogs. encyclopedia.pub

Table 3: Catalytic C-H Functionalization Methods for the Piperazine Ring

| Method | Catalyst Type | Coupling Partner | Bond Formed | Reference |

| Photoredox C-H Arylation | Iridium photocatalyst (e.g., Ir(ppy)₃) | Electron-deficient arenes (e.g., 1,4-dicyanobenzene) | C(sp³)–C(sp²) | beilstein-journals.orgmdpi.com |

| Photoredox C-H Vinylation | Iridium photocatalyst | Vinyl sulfones | C(sp³)–C(sp²) | mdpi.com |

The piperazine moiety is frequently incorporated into the structure of natural products to improve their pharmacokinetic and pharmacodynamic properties. tandfonline.comnih.gov this compound, in particular, has been used as a building block to modify natural product scaffolds, leading to new derivatives with enhanced biological activity.

A notable example is the modification of artemisinin (B1665778), a potent antimalarial compound that also exhibits anticancer properties. Researchers have synthesized artemisinin derivatives by introducing a piperazine-containing substituent at specific positions. One such derivative, featuring a this compound moiety, demonstrated promising inhibitory activity against the SMMC-7721 human hepatoma cell line. tandfonline.comnih.gov This specific analog showed a half-maximal inhibitory concentration (IC₅₀) of 0.0025 µM, which was significantly more potent than the positive control drug vincristine (B1662923) (IC₅₀ = 0.0103 µM) and the parent compound dihydroartemisinin (B1670584) (IC₅₀ >> 0.1000 µM). tandfonline.com This highlights how using this compound as a building block can lead to substantial improvements in the therapeutic potential of natural products. nih.gov

Table 4: Biological Activity of an Artemisinin Derivative Modified with this compound

| Compound | Target Cell Line | IC₅₀ (µM) | Reference |

| Artemisinin Derivative 37 (R = 4-cyanobenzyl) | SMMC-7721 (Human Hepatoma) | 0.0025 ± 0.04 | tandfonline.com |

| Vincristine (Positive Control) | SMMC-7721 (Human Hepatoma) | 0.0103 ± 0.03 | tandfonline.com |

| Dihydroartemisinin (Parent Compound) | SMMC-7721 (Human Hepatoma) | >> 0.1000 | tandfonline.com |

Pharmacological Investigations and Biological Activities

In Vitro Pharmacological Profiling of 1-(4-Cyanobenzyl)piperazine and its Derivatives

The piperazine (B1678402) scaffold is a significant pharmacophore present in numerous biologically active compounds, contributing to a wide range of therapeutic applications including anticancer and antipsychotic agents. The introduction of a benzyl (B1604629) group, such as a 4-cyanobenzyl moiety, further diversifies the potential pharmacological interactions. In vitro studies on N-benzylpiperazine (BZP) and its derivatives have shown that these compounds primarily act as stimulants, potentiating central dopamine (B1211576), serotonin (B10506), and noradrenaline neurotransmission. researchgate.net

Receptor Binding Assays and Affinity Studies

Receptor binding assays are crucial in determining the affinity and selectivity of a compound for its biological targets. For this compound and its analogs, these studies have centered on histamine (B1213489), sigma, and serotonin receptors, which are implicated in a variety of physiological and pathological processes.

Histamine Receptor Affinities (e.g., H3R)

The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it a significant target for neurological disorders. Several studies have investigated piperazine derivatives as H3R antagonists.

Research comparing piperazine and piperidine (B6355638) derivatives has shown that the basic core of the molecule is crucial for its activity. For instance, in one study, replacing a piperidine ring with a piperazine ring did not significantly alter the high affinity for the H3 receptor, though it drastically affected affinity at other receptors. nih.govacs.org Another series of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines demonstrated good affinity for the human H3 receptor, with pKi values comparable to the known antagonist thioperamide. nih.gov Specifically, the unsubstituted N-benzyl-guanidine derivative showed a pKi of 6.80. nih.gov This indicates that the N-benzylpiperazine scaffold is a viable structural motif for developing H3 receptor ligands.

| Compound Derivative | Receptor | Affinity (pKi) | Reference |

|---|---|---|---|

| 1-{4-[4-(benzyl)piperazin-1-yl]butyl}guanidine | hH3R | 6.80 | nih.gov |

| 1-{4-[4-(4-methylbenzyl)piperazin-1-yl]butyl}guanidine | hH3R | 6.56 | nih.gov |

| 1-{4-[4-(4-chlorobenzyl)piperazin-1-yl]butyl}guanidine | hH3R | 6.84 | nih.gov |

Sigma Receptor Affinities (e.g., σ1R)

Sigma receptors, particularly the σ1 subtype, are intracellular chaperone proteins involved in cellular signaling and are targets for various central nervous system disorders. The affinity of piperazine derivatives for these receptors has been a subject of considerable research.

Interestingly, structural modifications that have minor effects on H3R affinity can profoundly impact σ1 receptor (σ1R) binding. A comparative study revealed that a piperazine derivative displayed a low affinity for the σ1R with a Ki of 1531 nM, whereas its corresponding piperidine analog showed a significantly higher affinity with a Ki of 3.64 nM. nih.govacs.org This highlights the critical role of the piperazine ring in modulating σ1R interaction.

However, other studies have successfully designed potent benzylpiperazine-based σ1R ligands. A series of benzylpiperazinyl derivatives was developed where strategic substitutions led to high σ1R affinity. nih.gov The compound 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, for example, demonstrated a Ki of 1.6 nM for the σ1R with high selectivity over the σ2R subtype. nih.gov

| Compound Derivative | Receptor | Affinity (Ki in nM) | Selectivity (Ki σ2/Ki σ1) | Reference |

|---|---|---|---|---|

| 4-(4-chlorophenoxy)butyl-piperazine analog | σ1R | 1531 | - | nih.govacs.org |

| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | σ1R | 1.6 | 886 | nih.gov |

| 1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}-3-phenylpropan-1-one | σ1R | 3.2 | 432 | nih.gov |

Serotonin Receptor Affinities (e.g., 5-HT1A, 5-HT2A)

Arylpiperazine derivatives are well-known for their interactions with serotonin (5-HT) receptors, which are key targets for antidepressants and antipsychotics. N-benzylpiperazine (BZP) itself demonstrates activity at the serotonin reuptake transporter, contributing to its stimulant effects. wikipedia.org

Studies on various substituted piperazine derivatives have confirmed their affinity for both 5-HT1A and 5-HT2A receptors. nih.gov For instance, a series of 1,3,5-triazine-methylpiperazine derivatives showed significant selectivity for the 5-HT6 receptor but also displayed submicromolar affinity for the 5-HT2A receptor, with Ki values ranging from 272-430 nM. researchgate.net Another study on coumarin derivatives linked to a piperazine moiety identified compounds with high affinities for 5-HT1A receptors, with Ki values as low as 0.5 nM. nih.gov These findings suggest that the benzylpiperazine scaffold can be tailored to achieve high affinity for specific serotonin receptor subtypes.

Other Receptor Interactions

Beyond the histamine, sigma, and serotonin systems, N-benzylpiperazine derivatives interact with other crucial neurotransmitter systems. BZP has a mixed mechanism of action, affecting dopaminergic and noradrenergic pathways. wikipedia.org It acts on the dopamine transporter (DAT) and norepinephrine transporter (NET), causing an increase in extracellular levels of these neurotransmitters. researchgate.netnih.gov This action on the monoamine transporters is central to the psychostimulant effects observed with BZP and its analogs. nih.gov

Enzyme Inhibition Assays

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters. Inhibition of MAO-B is a key strategy in the management of neurodegenerative disorders. Studies on various piperazine-containing molecular scaffolds have revealed their potential as MAO inhibitors.

For instance, a series of pyridazinobenzylpiperidine derivatives were evaluated for their MAO inhibitory activity. Within this series, compounds were synthesized with various substituents on a phenyl ring. While most compounds demonstrated a higher inhibition of MAO-B over MAO-A, the derivative featuring a cyano (-CN) group at the 2-position of the phenyl ring (Compound S16) showed notable MAO-B inhibition with an IC₅₀ value of 0.979 μM. nih.govresearchgate.net However, another derivative with a 3-cyano substituent exhibited lower MAO-B inhibition compared to compounds with other functional groups like -Cl or -OCH₃. nih.govresearchgate.net

In another study, piperazine-substituted chalcones were identified as reversible and competitive inhibitors of MAO-B. nih.gov Two lead compounds, PC10 and PC11, displayed significant selective inhibition against MAO-B with IC₅₀ values of 0.65 μM and 0.71 μM, respectively. nih.gov Kinetic analysis confirmed their competitive nature, with Kᵢ values of 0.63 ± 0.13 μM for PC10 and 0.53 ± 0.068 μM for PC11. nih.gov

Table 1: MAO-B Inhibition by Piperazine Derivatives

| Compound | Type | IC₅₀ (μM) | Inhibition Type | Kᵢ (μM) |

|---|---|---|---|---|

| S16 (2-CN derivative) | Pyridazinobenzylpiperidine | 0.979 | Competitive, Reversible | 0.721 ± 0.074 |

| PC10 | Piperazine-Chalcone | 0.65 | Competitive, Reversible | 0.63 ± 0.13 |

| PC11 | Piperazine-Chalcone | 0.71 | Competitive, Reversible | 0.53 ± 0.068 |

Acetylcholinesterase (AChE) Inhibition

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic approach for Alzheimer's disease. The benzylpiperazine scaffold has been incorporated into novel compounds designed as AChE inhibitors.

In one study, a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and evaluated for their anticholinesterase activity. nih.gov Among the synthesized compounds, the derivative with an ortho-chlorine substituent on the benzyl ring (compound 4a) demonstrated the highest potency, with an IC₅₀ value of 0.91 ± 0.045 μM. nih.gov This highlights the potential of the benzylpiperazine core in designing AChE inhibitors, although the potency is influenced by the nature and position of substituents on the phenyl ring. nih.gov

Another study focused on phthalimide-based analogs of the drug donepezil, where the piperidine ring was bioisosterically replaced with a piperazine ring. nih.gov While these compounds were found to be potential AChE inhibitors, their inhibitory potency was generally lower than that of donepezil. nih.gov For example, compound 4b, which featured a 4-fluorophenyl moiety, was the most potent in its series with an IC₅₀ of 16.42 ± 1.07 µM. nih.gov

Other Enzyme Targets

The therapeutic potential of the piperazine scaffold extends beyond MAO and AChE. Derivatives have been investigated for their inhibitory effects on other enzymes relevant to various diseases.

Chalcone-piperazine derivatives have shown good inhibition profiles towards human carbonic anhydrase (hCA) I and II isoenzymes, with Kᵢ values ranging from 29.6 to 58.4 nM for hCA I and 38.1 to 69.7 nM for hCA II. nih.gov Additionally, piperazine-based benzimidazole derivatives have been identified as potent inhibitors of urease, an enzyme implicated in infections by Helicobacter pylori. nih.gov One compound from this series, featuring a nitro group, was found to be over 100 times more potent than the standard inhibitor thiourea, with an IC₅₀ value of 0.15 ± 0.09 µM. nih.gov

Cellular Assays and Functional Studies

The biological activities of compounds containing the this compound moiety have been further elucidated through various cellular assays, demonstrating their effects on cell proliferation, and their potential as antiviral and antimicrobial agents.

Antiproliferative and Cytotoxic Effects

The piperazine scaffold is a common feature in many anticancer agents. A significant finding directly involving the 4-cyanobenzyl moiety comes from a study on artemisinin-piperazine-dithiocarbamate derivatives. The derivative where the substituent was a 4-cyanobenzyl group exhibited powerful inhibitory activity against the SMMC-7721 human hepatoma cell line, with an exceptionally low IC₅₀ value of 0.0025 ± 0.04 µM. nih.gov This was more potent than the positive control drugs vincristine (B1662923) and cytosine arabinoside. nih.gov

More broadly, series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have demonstrated significant cytotoxicity across a wide range of cancer cell lines. mdpi.comnih.gov These compounds showed inhibitory activity against cell lines derived from liver, breast, colon, gastric, and endometrial cancers, with 50% growth inhibition observed at micromolar concentrations. mdpi.comnih.gov

Table 2: Cytotoxic Activity of Piperazine Derivatives against Cancer Cell Lines

| Derivative Class | Cancer Cell Lines | Observed Effect |

|---|---|---|

| Artemisinin-piperazine-dithiocarbamate (with 4-cyanobenzyl) | SMMC-7721 (Liver) | IC₅₀ = 0.0025 ± 0.04 µM |

Antiviral Activity and Mechanisms

Piperazine derivatives have been investigated for their potential to combat viral infections, notably HIV-1. The piperazine ring has been identified as a crucial structural element for anti-HIV activity, acting as a scaffold to correctly position other pharmacophoric groups. nih.gov

Research into HIV-1 attachment inhibitors has shown that certain indole-based piperazine derivatives interfere with the interaction between the viral glycoprotein gp120 and the host cell's CD4 receptor. nih.gov Other studies have focused on developing piperidine-substituted derivatives as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net Furthermore, NBD (N-benzyl-N-dodecyl-N,N-dimethylammonium bromide)-type small molecules, which can incorporate benzylpiperazine structures, have shown antiviral activity against various HIV-1 clinical isolates, with IC₅₀ values in the range of 0.24–0.9 µM for the lead compound NBD-14204. mdpi.com

Antimicrobial Activity

The piperazine moiety is a key component in numerous antimicrobial agents. nih.govsemanticscholar.org The core structure contributes to properties that are favorable for antimicrobial drugs. semanticscholar.org

Derivatives of piperazine have been synthesized and tested against a variety of pathogenic bacteria, including both Gram-positive and Gram-negative strains. ijcmas.comresearchgate.net In some studies, novel piperazine derivatives showed potent bactericidal activity, with certain compounds proving to be very effective against Shigella flexneri and methicillin-resistant Staphylococcus aureus (MRSA) at low microgram concentrations. ijcmas.com The mechanism of action for some piperazine-based antimicrobial polymers is believed to involve targeting the bacterial cytoplasmic membrane, causing leakage of intracellular components and leading to cell death. nih.gov

Senescence-induced Cell Death

Currently, there is a lack of specific research directly investigating the effects of this compound on senescence-induced cell death. While the broader class of piperazine-containing compounds has been explored for various biological activities, including the induction of apoptosis and senolytic activity in some contexts, specific data for this compound in this particular cellular process is not available in the reviewed scientific literature. Further studies are required to determine if this compound has any role in modulating the fate of senescent cells.

In Vivo Pharmacological Evaluation

The in vivo pharmacological properties of this compound are not extensively documented in publicly available scientific literature. The following subsections address the specific areas of inquiry outlined.

Antinociceptive Properties

There are no specific studies that have evaluated the antinociceptive (pain-relieving) properties of this compound. While some benzylpiperazine derivatives have been investigated for their effects on pain pathways, this specific compound has not been the subject of such research. Therefore, its potential efficacy as an analgesic remains unknown.

Evaluation in Disease Models

Direct evaluation of this compound in specific in vivo disease models is limited. However, research into structurally related compounds provides some context. For instance, derivatives of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile have been identified as inhibitors of the Hepatitis C virus (HCV) in cell culture models. One study highlighted a derivative, L0909, which demonstrated potent antiviral activity by targeting the HCV entry stage. This compound also showed promise in terms of oral availability and low in vivo toxicity in preliminary studies.

It is important to note that this research was conducted on derivatives and not on this compound itself. Therefore, it is not possible to directly extrapolate these findings to the subject compound.

Behavioral Studies

Specific behavioral studies focusing on the central nervous system (CNS) activity of this compound have not been identified. The broader class of benzylpiperazine compounds is known to exert various effects on the CNS, often acting as stimulants and hallucinogens. However, without direct experimental data on this compound, its specific behavioral pharmacology remains uncharacterized.

Computational Studies and Structure Activity Relationships Sar

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between ligands like 1-(4-Cyanobenzyl)piperazine derivatives and their protein targets.

Docking studies on various piperazine (B1678402) derivatives have successfully predicted their binding modes within the active sites of numerous protein targets. For instance, studies on piperazine-linked bergenin (B1666849) hybrids identified their potential to bind strongly with the BcL2 protein, an important target in cancer therapy. rsc.org Similarly, novel phenylpiperazine derivatives of 1,2-benzothiazine have been docked into the DNA-Topoisomerase II (Topo II) complex, suggesting a mode of action that involves DNA interaction. mdpi.com

The affinity of these compounds is often quantified by metrics such as binding energy (kcal/mol) or inhibitory concentrations (IC50). For example, a glycyrrhetic acid-piperazine derivative exhibited potent inhibitory activity against MCF-7 cancer cells with an IC50 value of 1.08 µM. tandfonline.com Another study on artemisinin (B1665778) derivatives showed that a compound featuring a 4-cyanobenzyl piperazine moiety had a remarkable IC50 value of 0.0025 µM against the SMMC-7721 cell line. nih.gov These values provide a quantitative measure of a ligand's potency, which is often correlated with the predicted binding affinity from docking simulations.

Below is a table summarizing the biological activity of selected piperazine derivatives, illustrating the range of affinities observed.

| Compound Class | Target/Cell Line | Measured Activity (IC50) |

| Artemisinin Derivative (with 4-cyanobenzyl piperazine) | SMMC-7721 cell line | 0.0025 ± 0.04 µM nih.gov |

| Glycyrrhetic Acid-Piperazine Derivative | MCF-7 cells | 1.08 µM tandfonline.com |

| Combretastatin-A4 Linked Sulphonyl Piperazine Derivative | A549 cells | 0.36 ± 0.02 µM tandfonline.com |

| Chalcone-Piperazine Derivative | A549 cell line | 0.19 µM nih.gov |

This table is for illustrative purposes, showing activities of various complex molecules containing a substituted piperazine moiety.

A critical outcome of molecular docking is the identification of key amino acid residues that form interactions with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and pi-stacking, are crucial for stabilizing the ligand-protein complex.

For example, in a study of diacylpiperazine antagonists with the human neurokinin-1 (NK-1) receptor, mutagenesis studies revealed that several residues are critical for binding. nih.gov The affinity of the antagonists was significantly reduced when specific amino acids were replaced, indicating a direct interaction. nih.gov

Key interacting residues identified for piperazine-like scaffolds at the NK-1 receptor include:

Gln-165 (in transmembrane helix 4) nih.gov

His-197 (in transmembrane helix 5) nih.gov

His-265 (in transmembrane helix 6) nih.gov

Tyr-287 (in transmembrane helix 7) nih.gov

These findings suggest that the binding pocket for these antagonists is located within the transmembrane domains of the receptor, a common feature for G-protein coupled receptors. nih.gov Understanding these specific interactions is fundamental for designing new ligands with improved affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR studies on piperazine derivatives have demonstrated a clear correlation between specific structural features and biological outcomes. The piperazine scaffold is recognized as a privileged structure in drug discovery due to its versatile nature. tandfonline.com The two nitrogen atoms in the ring can be modified to modulate physicochemical properties like solubility and basicity, which in turn affects pharmacokinetic profiles. tandfonline.comnih.gov

Studies have consistently shown that the substituent at the N-4 position of the piperazine ring plays a significant role in determining activity. nih.gov For instance, research on ursolic acid derivatives revealed that incorporating 4-fluorobenzyl and piperazine moieties resulted in crucial anticancer functional groups. nih.gov Similarly, in a series of 1,2-benzothiazine derivatives, compounds containing a 1-(3,4-dichlorophenyl)piperazine (B178234) substituent exhibited the most potent cytotoxic activity against breast adenocarcinoma cells. mdpi.com This highlights that electronic and steric properties of the benzyl (B1604629) ring substituent are key determinants of biological potency.

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific biological target. A pharmacophore model serves as a template for designing new molecules with similar or enhanced activity.

For piperazine-based ligands, pharmacophore models have been proposed for various targets, including the serotonin (B10506) transporter. researchgate.net A typical model for a piperazine-based compound might include:

A hydrophobic/aromatic feature representing the benzyl group.

A hydrogen bond acceptor feature, which could be the cyano group in this compound.

A positive ionizable feature corresponding to the protonated nitrogen atom of the piperazine ring.

By using such models, medicinal chemists can rationally design novel analogs. For example, modifications can be made to the benzyl ring to enhance hydrophobic interactions, or the cyano group could be replaced with other hydrogen bond acceptors to optimize binding affinity. This approach is more efficient than traditional trial-and-error synthesis, accelerating the discovery of new drug candidates. nih.govrutgers.edu

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulation studies focused solely on this compound were not prominent in literature searches, this computational technique is a powerful tool for studying piperazine-containing compounds. nih.govresearchgate.net MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic view of the molecular interactions than static docking models. mdpi.com

For related compounds, MD simulations have been used to:

Assess Binding Stability: Simulations can confirm whether a binding pose predicted by molecular docking is stable over a period of nanoseconds. mdpi.com

Reveal Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD can capture these dynamics, which may be crucial for biological function. nih.gov

Characterize Water Molecule Roles: MD can elucidate the role of water molecules in the binding site, which can mediate interactions between the ligand and the protein.

Conformational Analysis and Flexibility of the Piperazine Ring

The piperazine moiety typically adopts a chair conformation, which is its most stable energetic state. iucr.orgresearchgate.net This is analogous to the well-studied cyclohexane (B81311) ring. In this conformation, substituents on the ring's nitrogen and carbon atoms can occupy either axial or equatorial positions. The interconversion between two distinct chair forms, known as ring inversion, is a dynamic process that occurs rapidly at room temperature. rsc.org However, the presence of bulky substituents, such as the 4-cyanobenzyl group, can significantly influence the conformational equilibrium, favoring the conformer that minimizes steric hindrance.

Computational studies, often complemented by experimental techniques like temperature-dependent 1H NMR spectroscopy, are employed to investigate these conformational dynamics. rsc.org These studies can calculate the activation energy barriers (ΔG‡) for ring inversion and for the rotation of partial double bonds, such as the amide bond in N-acylated piperazines. rsc.org For this compound, the large benzyl substituent on one of the nitrogen atoms is expected to predominantly occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions.

The flexibility of the piperazine ring is not a liability but a key feature in SAR. researchgate.net It allows the molecule to adapt its shape to fit optimally into a binding pocket of a target protein or receptor. The two nitrogen atoms within the ring can act as hydrogen bond donors or acceptors, and their spatial orientation is dictated by the ring's conformation. researchgate.net The ability to modify substituents at both the N1 and N4 positions provides a powerful tool for medicinal chemists to modulate biological activity by altering steric bulk, electronic properties, and conformational preferences. nih.gov

For instance, SAR studies on various classes of compounds have shown that the nature and position of substituents on the piperazine ring are crucial for inhibitory activity. nih.gov The introduction of different groups can alter the preferred conformation, thereby changing the orientation of other key pharmacophoric features and impacting target affinity and specificity. researchgate.netnih.gov

Below are illustrative tables summarizing the key conformational aspects of the piperazine ring and hypothetical energy distributions derived from computational analysis.

Table 1: Key Conformational Features of the Piperazine Ring

| Feature | Description | Implication in SAR |

| Primary Conformation | The chair form is the most energetically stable conformation. | Provides a predictable and relatively rigid core scaffold for substituent placement. |

| Ring Inversion | The process of interconversion between two chair conformers. | Allows for conformational flexibility, enabling the molecule to adapt to the topology of a binding site. The energy barrier can be influenced by substituents. rsc.org |

| Substituent Positions | Substituents on the nitrogen atoms can be either axial or equatorial. | The equatorial position is generally favored for bulky groups to minimize steric strain. This orientation dictates the vector of the substituent in 3D space, which is critical for target interaction. |

| Nitrogen Atoms | Act as hydrogen bond donors/acceptors and protonation sites. | The pKa and accessibility of the nitrogen atoms are influenced by the ring's conformation and substituents, affecting solubility, bioavailability, and binding. nih.gov |

Table 2: Hypothetical Relative Energies of this compound Conformers

This table illustrates the typical energetic preference for equatorial substitution of a bulky group on a piperazine ring, as would be determined by computational modeling.

| Conformer | N1-Substituent (4-Cyanobenzyl) Position | N4-Substituent (H) Position | Relative Energy (kcal/mol) | Population at 298K (%) |

| 1 | Equatorial | Equatorial | 0.00 | >99 |

| 2 | Equatorial | Axial | ~0.2 - 0.6 | <1 |

| 3 | Axial | Equatorial | >5.0 | <<0.1 |

| 4 | Axial | Axial | >5.5 | <<0.1 |

Note: These are generalized, hypothetical values for illustrative purposes. Actual values would require specific quantum mechanical calculations.

Analytical Methodologies for Research Applications

Chromatographic Techniques for Analysis and Purification

Chromatography is a cornerstone for the analysis of piperazine (B1678402) derivatives, enabling the separation of the target compound from starting materials, byproducts, and other impurities. The choice of technique depends on the compound's volatility, polarity, and the analytical question at hand.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds like 1-(4-Cyanobenzyl)piperazine. Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is the most common mode for analyzing piperazine derivatives rdd.edu.iq.

The analysis of the parent piperazine compound can be challenging as it lacks a strong UV chromophore and is highly polar, leading to poor retention on traditional RP columns sielc.com. However, the introduction of the 4-cyanobenzyl group provides a strong chromophore (the cyanophenyl group), making UV detection a viable and sensitive option for this compound. The polarity is also modified, allowing for good retention and separation on standard C18 columns. The mobile phase typically consists of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Method parameters such as mobile phase composition, pH, and column temperature are optimized to achieve efficient separation and symmetrical peak shape.

For quantitative analysis, a calibration curve is constructed using standards of known concentration to determine the amount of the compound in a sample. Due to the basic nature of the piperazine moiety, mobile phase pH control and the use of specific columns can be crucial to avoid peak tailing.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection | UV-Vis Diode Array Detector (DAD) at ~230 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. Substituted piperazines are frequently analyzed using this technique, especially in forensic contexts unodc.org. This compound possesses sufficient volatility and thermal stability to be amenable to GC analysis.

In GC, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase of a capillary column. A nonpolar or medium-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is often suitable for separating piperazine derivatives . The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds with different volatilities. Detection can be achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or more definitively with a Mass Spectrometry (MS) detector, which provides structural information for unambiguous identification rsc.org.

| Parameter | Condition |

|---|---|

| Column | DB-17 or equivalent [(50%-Phenyl)-methylpolysiloxane] (30 m x 0.53 mm, 1 µm) |

| Carrier Gas | Helium rsc.org |

| Inlet Temperature | 250 - 260°C rsc.org |

| Oven Program | Initial temp 60-150°C, ramped to 280°C rsc.org |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) unodc.org |

| Detector Temperature | 260°C (FID) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This hyphenated technique is the gold standard for detecting and quantifying trace amounts of compounds in complex matrices. For piperazine derivatives, LC-MS/MS methods are frequently developed for applications requiring high sensitivity nih.govresearchgate.net.

The analysis of this compound by LC-MS/MS would typically involve an RP-HPLC separation followed by detection using a triple quadrupole mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is highly effective for this compound, as the piperazine nitrogen atoms are readily protonated. In the MS/MS experiment, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and reduces matrix interference, allowing for accurate quantification at very low levels amazonaws.com.

| Parameter | Condition |

|---|---|

| LC Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Methanol and Water with 0.1% Formic Acid |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Analyzer | Triple Quadrupole (QqQ) |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion [M+H]⁺ | m/z 202.13 |

| Potential Product Ions | Fragments corresponding to the loss of the cyanobenzyl group or cleavage of the piperazine ring |

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the chemical structure of newly synthesized molecules like this compound and for assessing their purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic compounds in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the molecular framework.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for each type of proton. The protons on the piperazine ring typically appear as multiplets in the aliphatic region (around 2.4-3.0 ppm). The methylene protons (-CH₂-) of the benzyl (B1604629) group would likely appear as a singlet further downfield (around 3.5 ppm). The four aromatic protons of the para-substituted benzene ring are expected to appear as two distinct doublets in the aromatic region (around 7.4-7.7 ppm), characteristic of an A₂B₂ spin system nih.gov.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would show signals for the two distinct carbons of the piperazine ring, the benzylic methylene carbon, the four different carbons of the aromatic ring (including the nitrile-bearing and piperazine-linked carbons), and the carbon of the nitrile group itself nih.govresearchgate.net.

| Assignment | ¹H NMR Predicted Shift (ppm) | ¹³C NMR Predicted Shift (ppm) |

|---|---|---|

| Piperazine C-H (4H) | ~2.4 (multiplet) | ~53 |

| Piperazine N-H (1H) | Variable, broad singlet | N/A |

| Piperazine C-H (4H, adjacent to N-benzyl) | ~2.9 (multiplet) | ~46 |

| Benzyl -CH₂- | ~3.5 (singlet) | ~62 |

| Aromatic C-H (ortho to -CH₂-) | ~7.4 (doublet) | ~129 |

| Aromatic C-H (ortho to -CN) | ~7.6 (doublet) | ~132 |

| Aromatic C (ipso to -CH₂-) | N/A | ~144 |

| Aromatic C (ipso to -CN) | N/A | ~111 |

| Nitrile -C≡N | N/A | ~119 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds. The IR spectrum of this compound would display several characteristic absorption bands that confirm its structure.

Key expected absorptions include C-H stretching vibrations from both the aliphatic piperazine ring and the aromatic ring (typically 2800-3100 cm⁻¹). A crucial and sharp absorption band for the nitrile group (C≡N) stretch is expected in the 2220-2260 cm⁻¹ region. Bending vibrations for the aromatic ring and C-N stretching from the piperazine and benzyl amine moieties would also be present in the fingerprint region (below 1600 cm⁻¹) scispace.com. The N-H stretching vibration of the secondary amine in the piperazine ring is expected around 3200-3500 cm⁻¹ .

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Piperazine) | 3200 - 3500 | Medium-Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2800 - 3000 | Medium |

| Nitrile (C≡N) Stretch | 2220 - 2260 | Medium, Sharp |

| Aromatic C=C Bending | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1020 - 1250 | Medium |

Other Analytical Approaches for Research

Colorimetric methods offer a simple and cost-effective approach for the detection and quantification of compounds containing the piperazine moiety. These methods typically involve a chemical reaction that produces a colored product, the absorbance of which can be measured with a spectrophotometer. The secondary amine within the piperazine ring of this compound is the reactive site for these assays.

One established method involves the reaction of piperazine with Reinecke salt (ammonium tetrathiocyanatodiamminechromate(III)) in a neutral or acidic medium. This reaction forms a colored complex that can be isolated and dissolved in acetone to produce a solution with a maximum absorbance around 530 nm nih.gov. Another approach utilizes the reaction of secondary amines with an activated furan, such as a Meldrum's acid-furfural conjugate (MAFC). This reaction proceeds via a ring-opening cascade to furnish a highly colored and conjugated triene species, allowing for naked-eye detection or spectrophotometric quantification mdpi.comencyclopedia.pub.

To improve analytical sensitivity and selectivity, particularly in complex matrices or when using detectors with limited sensitivity like HPLC-UV, derivatization is a common strategy. The secondary amine of the piperazine ring serves as an ideal handle for chemical derivatization. This process involves reacting the analyte with a reagent that introduces a highly responsive tag, such as a strong chromophore or fluorophore.

A variety of derivatizing agents are available for secondary amines:

9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with secondary amines to form a stable derivative that is highly active in both UV (absorbance at ~265 nm) and fluorescence (excitation at ~265 nm, emission at ~340 nm) detection libretexts.orgthermofisher.com.

Phenyl isothiocyanate (PITC): This reagent reacts with primary and secondary amines to create phenylthiourea derivatives, which possess a strong chromophore suitable for UV detection at approximately 254 nm rsc.org.